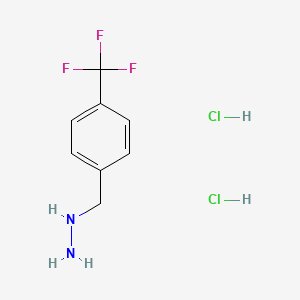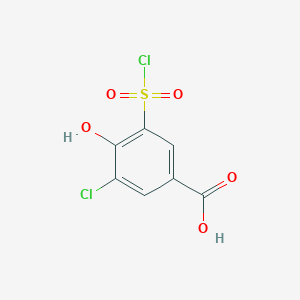
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid
Vue d'ensemble
Description
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid (CCH) is a chlorinated aromatic acid that has a broad range of applications in both scientific research and industrial processes. CCH is a versatile compound that can be used as a reagent in a variety of reactions, as a catalyst in reactions involving the formation of polymers or as a substrate for enzyme-catalyzed reactions. In addition, CCH has been used in the production of pharmaceuticals and other chemicals, as well as in the development of new materials. CCH has also been used in the development of novel catalysts and in the synthesis of new compounds.
Applications De Recherche Scientifique
Application 1: High-Performance Liquid Chromatography (HPLC)
- Scientific Field : Analytical Chemistry .
- Summary of the Application : This compound is used as a chiral stationary phase (CSP) in HPLC for the separation of enantiomers of various acidic, basic, and neutral chiral analytes .
- Methods of Application : The CSP is prepared by coating or covalently immobilizing cellulose tris (3-chloro-5-methylphenylcarbamate) onto silica. The columns are then evaluated in HPLC separation of enantiomers in different mobile phases, such as methanol, acetonitrile, and mixtures of n-hexane and propan-2-ol .
- Results or Outcomes : A difference in enantiomer-resolving ability of coated and covalently immobilized CSPs was observed .
Application 2: Preparation of Novel Type of Partially Substituted β-CD-bonded Phase
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the preparation of a novel type of partially substituted 3-chloro-5-methylphenylcarbamate-β-CD-bonded phase .
- Methods of Application : The novel phase is prepared by reacting CD-HPS with excess 3-chloro-5-methylphenyl isocyanate in anhydrous pyridine .
- Results or Outcomes : The details of the results or outcomes of this application are not provided in the source .
Propriétés
IUPAC Name |
3-chloro-5-chlorosulfonyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRFXYMSFNUBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

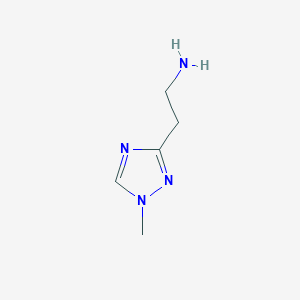
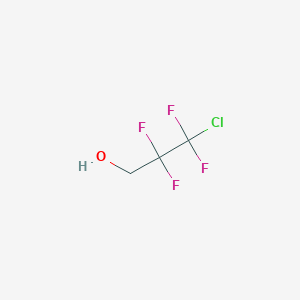
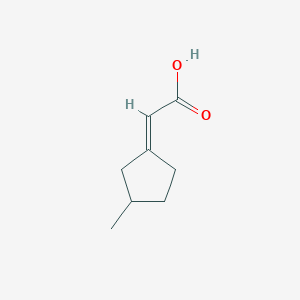
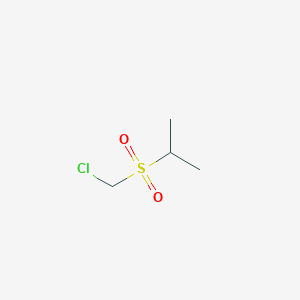

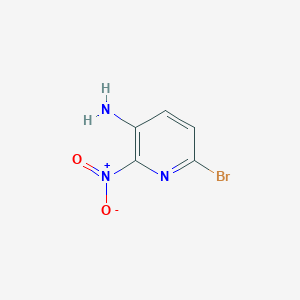
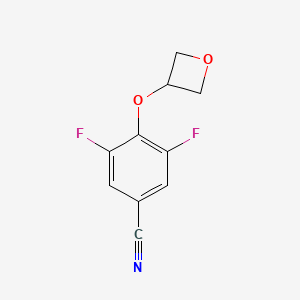
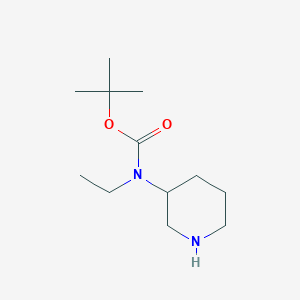
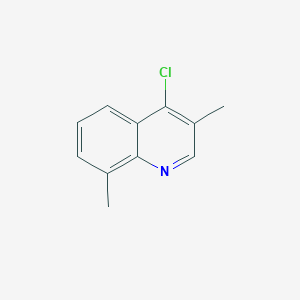
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)
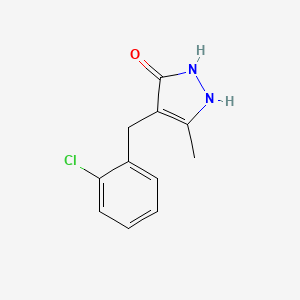
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)
